B2PyMPM
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Overview
Description
It is primarily used as an electron-transport layer or hole-blocking layer material in organic light-emitting diodes (OLEDs) and photovoltaic devices . The presence of pyridine rings enables intramolecular and intermolecular hydrogen bonding, which enhances the horizontal molecular orientation and leads to high charge mobility .
Preparation Methods
The synthesis of 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine involves several steps. The key synthetic route includes the formation of the 2-methylpyrimidine core followed by the attachment of pyridine pendants. The reaction conditions typically involve the use of high-purity reagents and controlled environments to ensure the formation of the desired product . Industrial production methods often employ sublimation techniques to obtain ultra-pure-grade chemicals .
Chemical Reactions Analysis
4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The pyridine rings in the compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine has a wide range of scientific research applications, including:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and biological processes.
Industry: It is used in the production of high-performance OLEDs and other organic electronic devices.
Mechanism of Action
The mechanism of action of 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine involves its ability to form intramolecular and intermolecular hydrogen bonds. These bonds lead to a planar molecular structure and enhanced horizontal molecular orientation, resulting in high charge mobility . The compound interacts with molecular targets through hydrogen bonding and other non-covalent interactions, affecting the electronic properties of the materials it is incorporated into .
Comparison with Similar Compounds
4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine can be compared with other similar compounds, such as:
B4PyMPM: Another pyridine derivative with different structural properties and electronic characteristics. The uniqueness of 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine lies in its specific molecular structure, which provides optimal hydrogen bonding and charge mobility for use in OLEDs and photovoltaic devices.
Properties
Molecular Formula |
C37H26N6 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
4,6-bis(3,5-dipyridin-2-ylphenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C37H26N6/c1-25-42-36(30-20-26(32-10-2-6-14-38-32)18-27(21-30)33-11-3-7-15-39-33)24-37(43-25)31-22-28(34-12-4-8-16-40-34)19-29(23-31)35-13-5-9-17-41-35/h2-24H,1H3 |
InChI Key |
JBSGZQMUNSLKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=CC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
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